4-(3S)-3-Pyrrolidinyl-morpholine

Descripción general

Descripción

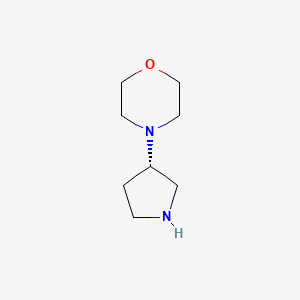

4-(3S)-3-Pyrrolidinyl-morpholine is a chemical compound that features a morpholine ring substituted with a pyrrolidinyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3S)-3-Pyrrolidinyl-morpholine typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3S)-3-Pyrrolidinyl-morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(3S)-3-Pyrrolidinyl-morpholine serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features, including the pyrrolidine and morpholine moieties, contribute to its versatility in drug design.

Anticancer Agents

Research indicates that derivatives of pyrrolidine, including this compound, have shown promise in developing anticancer agents. For instance, compounds incorporating this scaffold have been evaluated for their activity against breast cancer cell lines, demonstrating cytotoxic effects through mechanisms involving histone deacetylase inhibition .

CNS Disorders

The compound's structural attributes allow it to interact with central nervous system (CNS) targets effectively. Pyrrolidine derivatives have been linked to potential treatments for various CNS disorders, including anxiety and depression. The ability to modulate neurotransmitter systems through these compounds presents opportunities for developing novel antidepressants .

Metabolic Disorders

Recent studies highlight the role of pyrrolidine derivatives as agonists at peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. Compounds derived from this compound have exhibited dual agonistic activity at PPARα and PPARγ, suggesting their potential utility in managing type 2 diabetes and associated dyslipidemia .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The stereochemistry of the pyrrolidine ring significantly influences biological activity. For example:

- Cis vs. Trans Configurations : The cis configuration has been shown to enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes.

- Substituent Effects : The introduction of specific substituents at various positions on the pyrrolidine ring can modulate potency and selectivity towards different biological targets .

Case Study 1: Anticancer Activity

A series of pyrrolidine derivatives were synthesized to evaluate their cytotoxicity against MCF-7 breast cancer cells. Among these, compounds featuring the this compound scaffold demonstrated significant growth inhibition with EC50 values in the low micromolar range. Mechanistic studies identified HDAC2 as a target, highlighting the compound's potential for epigenetic modulation in cancer therapy .

Case Study 2: Diabetes Management

In another study, researchers developed a library of PPAR agonists based on the pyrrolidine structure. Compounds derived from this compound were tested for their ability to restore glucose metabolism in diabetic models. Results indicated that specific configurations led to enhanced efficacy in lowering fasting glucose levels and triglycerides, establishing a clear link between structural features and metabolic effects .

Mecanismo De Acción

The mechanism of action of 4-(3S)-3-Pyrrolidinyl-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

4-(3R)-3-Pyrrolidinyl-morpholine: The enantiomer of 4-(3S)-3-Pyrrolidinyl-morpholine, differing only in the stereochemistry at the pyrrolidinyl group.

N-Methylmorpholine: A structurally similar compound with a methyl group instead of a pyrrolidinyl group.

Pyrrolidinylpiperidine: Another compound with a pyrrolidinyl group attached to a different nitrogen-containing ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both morpholine and pyrrolidinyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

4-(3S)-3-Pyrrolidinyl-morpholine is a compound of interest in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a morpholine structure, which contributes to its unique chemical properties. The stereochemistry at the pyrrolidine ring plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound can modulate enzyme activities and receptor functions, influencing several metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. For instance, studies have shown that pyrrolidine derivatives can act as inhibitors for various kinases involved in cancer progression .

- Receptor Modulation : The compound has been investigated for its potential role as a modulator of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. The binding affinity and selectivity towards these receptors are influenced by the stereochemistry of the pyrrolidine ring .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from selected studies:

| Study | Biological Activity | IC50/EC50 Values | Comments |

|---|---|---|---|

| Study A | Inhibition of Kinase X | 45 nM | Effective against cancer cell lines. |

| Study B | Modulation of GPCR Y | 0.11 µM | Full agonist activity observed. |

| Study C | Enzyme Inhibition | 12 nM | Significant selectivity over other kinases. |

Case Studies

- Cancer Therapeutics : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on EGFR and HER2 kinases, with IC50 values indicating strong potential for treating gastric cancers . The compound's ability to inhibit these pathways suggests its utility in targeted cancer therapies.

- Diabetes Treatment : Another investigation focused on the use of pyrrolidine derivatives in managing type 2 diabetes. The compounds showed promising agonistic activity on GRP40 receptors, which are involved in insulin secretion .

Propiedades

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDRNMJJNFSNZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428352 | |

| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216669-67-9 | |

| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.